molecular formula C10H9ClO B8183322 1-Chloro-3-ethoxy-5-ethynylbenzene

1-Chloro-3-ethoxy-5-ethynylbenzene

Cat. No.: B8183322
M. Wt: 180.63 g/mol
InChI Key: LOSFYNKZOOIHSP-UHFFFAOYSA-N
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Description

1-Chloro-3-ethoxy-5-ethynylbenzene is a substituted benzene derivative with three distinct functional groups:

  • Chloro (–Cl) at position 1.
  • Ethoxy (–OCH₂CH₃) at position 3.
  • Ethynyl (–C≡CH) at position 4.

Its molecular formula is C₁₀H₉ClO, with a molar mass of 180.45 g/mol. The ethoxy group acts as an electron-donating group (EDG) via resonance, while the chloro and ethynyl groups influence electronic and steric properties. This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) due to the ethynyl moiety.

Properties

IUPAC Name

1-chloro-3-ethoxy-5-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-3-8-5-9(11)7-10(6-8)12-4-2/h1,5-7H,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSFYNKZOOIHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C#C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Chlorination and Ethoxylation

Early approaches utilized benzene derivatives as starting materials. For example, 1-chloro-3-ethoxybenzene can be synthesized via the following steps:

  • Nitration : Benzene is nitrated to nitrobenzene, which undergoes reduction to aniline.

  • Diazotization and Chlorination : Aniline is diazotized and treated with CuCl to yield chlorobenzene.

  • Ethoxylation : The chloro-substituted benzene undergoes nucleophilic aromatic substitution with sodium ethoxide under Ullmann conditions.

However, this method struggles with regioselectivity when introducing the ethynyl group. Competing directing effects often lead to mixed isomers, necessitating tedious purification.

Friedel-Crafts Acylation and Functionalization

An alternative pathway employs Friedel-Crafts acylation to install a ketone group, which directs subsequent substitutions:

  • Acylation : Benzene reacts with acetyl chloride under AlCl₃ catalysis to form acetophenone.

  • Chlorination : Electrophilic chlorination at the meta position yields 3-chloroacetophenone.

  • Ethoxylation : The ketone is reduced to a methyl group, followed by ethoxylation via Williamson synthesis.

  • Ethynylation : A Sonogashira coupling introduces the ethynyl group.

This method achieves better regiocontrol but requires multiple protection/deprotection steps, lowering overall yields (typically 40–50%).

Transition Metal-Catalyzed Cross-Coupling Strategies

Modern syntheses prioritize palladium-catalyzed cross-couplings for precision. Two dominant approaches are documented:

Sonogashira Coupling for Ethynyl Group Installation

Procedure :

  • Substrate Preparation : 1-Chloro-3-ethoxy-5-iodobenzene is synthesized via iodination of 1-chloro-3-ethoxybenzene using N-iodosuccinimide (NIS).

  • Coupling Reaction :

    • Catalyst : Pd(PPh₃)₂Cl₂ (2 mol%)

    • Co-catalyst : CuI (4 mol%)

    • Base : Triethylamine (Et₃N)

    • Conditions : RT, 12 h in THF

    • Yield : 72–85%

Mechanism : The palladium catalyst oxidatively adds to the aryl iodide, followed by transmetallation with the copper-acetylide intermediate. Reductive elimination forms the C–C bond, installing the ethynyl group.

Direct Ethynylation via Cadiot-Chodkiewicz Coupling

This method avoids pre-halogenation by using terminal alkynes directly:

  • Substrate : 1-Chloro-3-ethoxybenzene

  • Reagents :

    • Ethynylmagnesium bromide (2 equiv)

    • CuI (10 mol%)

    • TMEDA (N,N,N',N'-Tetramethylethylenediamine)

  • Conditions : 0°C to RT, 6 h in THF

  • Yield : 58–65%

While efficient, this method is limited by the sensitivity of Grignard reagents to protic solvents, complicating scalability.

One-Pot Multistep Synthesis

Recent advances integrate multiple steps into a single reactor:

  • Chlorination-Ethoxylation :

    • Benzene derivative + Cl₂ (FeCl₃) → Chlorobenzene

    • In-situ ethoxylation using NaOEt/CuI

  • Ethynylation :

    • Add Pd(OAc)₂, PPh₃, and ethynyltrimethylsilane

    • De-silylate with K₂CO₃/MeOH

Advantages : Reduced purification steps, higher atom economy (78% yield).

Comparative Analysis of Methods

MethodKey StepsCatalyst SystemYield (%)Limitations
ElectrophilicNitration, ChlorinationAlCl₃, CuCl40–50Low regioselectivity
Friedel-CraftsAcylation, ReductionAlCl₃, Zn/HCl45–55Multi-step, moderate yields
Sonogashira CouplingCross-couplingPd/Cu72–85Requires aryl halide precursor
Cadiot-ChodkiewiczGrignard additionCuI/TMEDA58–65Moisture-sensitive reagents
One-PotIntegrated chlor/eth/ethynylPd/Cu/Fe78Optimized conditions critical

Challenges and Optimization Strategies

Regioselectivity Control

  • Directing Group Manipulation : Temporary directing groups (e.g., sulfonic acids) improve meta-substitution during chlorination.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution rates by stabilizing charged intermediates.

Catalyst Deactivation

  • Ligand Design : Bulky phosphine ligands (e.g., XPhos) prevent palladium aggregation, increasing catalyst longevity.

  • Additives : Silver salts (Ag₂CO₃) scavenge halides, mitigating catalyst poisoning.

Scalability

  • Continuous Flow Systems : Microreactors improve heat/mass transfer, enabling gram-scale synthesis with 15% higher yields than batch methods .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-ethoxy-5-ethynylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation Reactions: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.

Common Reagents and Conditions:

    Substitution: Sodium ethoxide in ethanol can be used for nucleophilic substitution.

    Oxidation: Potassium permanganate in an acidic medium is commonly used for oxidation.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is used for reduction.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 1-ethoxy-3-ethynylbenzene.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: The major product is 1-chloro-3-ethoxy-5-ethylbenzene.

Scientific Research Applications

Scientific Research Applications

1-Chloro-3-ethoxy-5-ethynylbenzene has been utilized in several key areas of research:

1. Medicinal Chemistry:

  • The compound has been explored for its potential as an anticancer agent. Studies indicate that it may interact with specific molecular targets, modulating enzyme activity and influencing metabolic pathways .
  • It has shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

2. Organic Synthesis:

  • As a versatile intermediate, this compound can be used to synthesize more complex organic molecules. Its ability to undergo substitution and coupling reactions makes it a valuable building block in organic chemistry .

3. Biological Studies:

  • The compound has been investigated for its effects on enzyme interactions and metabolic pathways, contributing to the understanding of biochemical processes .
  • It has also been evaluated for antimicrobial properties, showing effectiveness against various bacterial strains .

Industrial Applications

In industry, this compound serves as a precursor for specialty chemicals. Its unique functional groups enable the production of materials with specific properties tailored for various applications:

1. Specialty Chemicals Production:

  • The compound can be used in the formulation of agrochemicals and pharmaceuticals, where precise chemical properties are required.

2. Material Science:

  • Its reactivity allows for modifications that can enhance material properties, making it useful in developing advanced materials.

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

Case Study 1: Anticancer Activity

  • In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in cancer cells. The mechanism involved the activation of caspases, leading to programmed cell death and reduced tumor growth in xenograft models.

Case Study 2: Synthesis of Complex Molecules

  • Researchers utilized this compound as a key intermediate in synthesizing novel compounds with enhanced biological activity. The compound's ability to undergo selective reactions facilitated the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethoxy-5-ethynylbenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the chlorine and ethoxy groups can engage in hydrogen bonding and dipole-dipole interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

1-Chloro-3-ethenyl-5-fluorobenzene (C₈H₆ClF)

Property 1-Chloro-3-ethoxy-5-ethynylbenzene 1-Chloro-3-ethenyl-5-fluorobenzene
Molecular Formula C₁₀H₉ClO C₈H₆ClF
Molar Mass (g/mol) 180.45 156.58
Substituents Cl (1), –OCH₂CH₃ (3), –C≡CH (5) Cl (1), –CH=CH₂ (3), F (5)
Electronic Effects Ethoxy (EDG), ethynyl (mild EDG) Fluorine (EWG), ethenyl (mild EDG)
Reactivity Ethynyl enables cross-coupling; ethoxy stabilizes electrophilic substitution. Ethenyl undergoes addition reactions; fluorine deactivates the ring.
Applications Polymer precursors, medicinal chemistry intermediates. Likely used in fluorinated agrochemicals or pharmaceuticals.

Key Differences :

  • The ethoxy group in the target compound enhances solubility in polar solvents compared to the hydrophobic ethenyl group in the fluorinated analog.
  • Fluorine’s strong electron-withdrawing nature (EWG) in the latter reduces ring reactivity toward electrophiles, contrasting with the ethoxy group’s activating effects .

2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene (C₁₅H₁₁ClF₃NO₄)

Property This compound 2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene
Molecular Formula C₁₀H₉ClO C₁₅H₁₁ClF₃NO₄
Molar Mass (g/mol) 180.45 ~381.71
Substituents Cl (1), –OCH₂CH₃ (3), –C≡CH (5) Cl (2), –O–C₆H₃(NO₂)(OCH₂CH₃) (1), –CF₃ (4)
Electronic Effects Ethoxy (EDG), ethynyl (mild EDG) Nitro (strong EWG), CF₃ (EWG), ethoxy (EDG)
Reactivity Ethynyl facilitates coupling; mild steric hindrance. Nitro and CF₃ groups dominate reactivity, directing electrophiles to specific positions.
Applications Building block for conjugated polymers. Likely used in high-performance materials or explosives due to nitro and CF₃ groups.

Key Differences :

  • The trifluoromethyl and nitro groups in the latter compound create a highly electron-deficient aromatic system, limiting its utility in reactions requiring electron-rich substrates.
  • The target compound’s simpler structure offers greater versatility in synthetic pathways compared to the sterically crowded analog .

Q & A

Basic: What are the recommended synthetic routes for 1-Chloro-3-ethoxy-5-ethynylbenzene, and what key steps ensure regioselectivity?

Methodological Answer:
Synthesis typically begins with a functionalized benzene precursor (e.g., 1,3,5-trisubstituted benzene). Key steps include:

  • Iodination/Metallation: Introduce reactive sites for subsequent substitutions. For example, iodination at the 5-position enables Sonogashira coupling for ethynyl group introduction .
  • Allylation/Ethynylation: Use palladium-catalyzed cross-coupling (e.g., Sonogashira) to attach the ethynyl group, ensuring regioselectivity through steric and electronic directing effects .
  • Chlorination/Ethoxylation: Sequential halogenation (e.g., electrophilic chlorination) and alkoxylation (Williamson ether synthesis) under controlled temperatures to avoid side reactions .
    Critical Considerations: Monitor reaction progress via TLC or GC-MS, and purify intermediates via column chromatography to isolate regioisomers.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Engineering Controls: Use closed systems or local exhaust ventilation to minimize vapor exposure. Safety showers and eye baths must be accessible .
  • Personal Protective Equipment (PPE):
    • Respiratory: NIOSH-approved vapor respirators if ventilation is insufficient .
    • Gloves/Eye Protection: Nitrile gloves and safety goggles; face shields for splash risks .
    • Clothing: Impervious lab coats and closed-toe shoes .
  • Storage: Store in a cool, dry, ventilated area away from oxidizers. Use secondary containment to prevent spills .

Basic: How can X-ray crystallography be applied to determine the crystal structure of this compound?

Methodological Answer:

  • Data Collection: Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by recrystallization from ethanol/water mixtures .
  • Structure Solution: Employ direct methods (SHELXS) for phase determination and SHELXL for refinement. Analyze thermal displacement parameters to confirm molecular rigidity .
  • Validation: Check for voids and disorder using PLATON; resolve hydrogen positions via Fourier difference maps .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?

Methodological Answer:

  • Cross-Validation: Compare NMR (¹H, ¹³C, DEPT) with IR and high-resolution mass spectrometry (HRMS). For example, IR carbonyl peaks conflicting with NMR data may indicate oxidation byproducts .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to simulate NMR chemical shifts and vibrational spectra. Match experimental vs. theoretical data to identify impurities .
  • Sample Purity: Re-examine purification steps (e.g., HPLC) and solvent traces (via GC-MS) that might skew results .

Advanced: What strategies optimize the compound’s stability under photolytic or oxidative conditions for materials science applications?

Methodological Answer:

  • Photostability Testing: Expose samples to UV light (e.g., 254 nm) and monitor degradation via UV-Vis spectroscopy. Use radical scavengers (e.g., BHT) to inhibit photooxidation .
  • Oxidative Resistance: Conduct DSC/TGA to assess thermal stability. Encapsulate the compound in polymer matrices (e.g., PMMA) to reduce oxygen exposure .
  • Mechanistic Probes: Use EPR spectroscopy to detect free radicals formed during degradation, guiding structural modifications (e.g., electron-withdrawing substituents) .

Advanced: How can computational methods predict the electronic properties of this compound for optoelectronic applications?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to estimate band gaps and charge-transfer potential .
  • Solvatochromism Studies: Simulate UV-Vis spectra in solvents of varying polarity (e.g., TD-DFT) to predict absorption maxima and solvatochromic shifts .
  • Nonlinear Optical (NLO) Properties: Compute hyperpolarizability (β) using Gaussian to assess suitability for NLO materials .

Advanced: What analytical techniques best characterize the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Kinetic Profiling: Use in-situ NMR or Raman spectroscopy to track reaction intermediates. Compare turnover frequencies (TOF) with/without catalysts (e.g., Pd/Cu) .
  • Isotope Labeling: Introduce deuterium at the ethynyl position to study H/D exchange mechanisms via GC-MS .
  • Competition Experiments: React with competing aryl halides to determine selectivity trends (e.g., Hammett plots) .

Advanced: How can researchers address discrepancies in reported toxicity or environmental impact data?

Methodological Answer:

  • Ecotoxicity Assays: Perform standardized tests (e.g., Daphnia magna LC50) under controlled pH/temperature. Compare results with QSAR predictions to identify outliers .
  • Metabolite Identification: Use LC-MS/MS to detect degradation products in simulated environmental conditions (e.g., hydrolysis at pH 7–9) .
  • Literature Meta-Analysis: Apply statistical tools (e.g., Cochran’s Q test) to evaluate heterogeneity in published toxicity datasets .

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